molecular formula C17H17NO4 B12809077 2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate CAS No. 7473-47-4

2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate

Cat. No.: B12809077
CAS No.: 7473-47-4
M. Wt: 299.32 g/mol
InChI Key: BCJYUPIJOQUJEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate typically involves the reaction of xanthen-9-one with appropriate alkyl halides under specific conditions. One method involves the use of the dianion of xanthen-9-one, which reacts with alkyl halides to form various 9-alkyl derivatives of xanthen-9-ol . The reaction conditions often include the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Mechanism of Action

The mechanism of action of 2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate include other xanthene derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

2-Hydroxypropyl N-(9H-xanthen-9-yl)carbamate (CAS No. 7473-47-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula: C13H13NO3
Molecular Weight: 233.25 g/mol
IUPAC Name: this compound
Structure: The compound features a xanthenyl group, which is known for its fluorescent properties, and a carbamate moiety that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. These interactions can lead to:

  • Enzyme Modulation: The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Antioxidant Properties: It has been suggested that the xanthenyl group contributes to antioxidant activities, potentially protecting cells from oxidative stress.
  • Neuroprotective Effects: Preliminary studies indicate that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases.

In Vitro Studies

Several studies have investigated the biological activity of this compound in vitro:

  • Neuroprotection in Neuroblastoma Cells:
    • Objective: To assess the neuroprotective effects against amyloid-beta (Aβ) toxicity.
    • Findings: The compound demonstrated significant protective effects in neuroblastoma cells treated with Aβ1-42, indicating its potential utility in Alzheimer's disease models .
  • Antioxidant Activity:
    • Objective: To evaluate the antioxidant capacity using various chemical assays.
    • Results: The compound exhibited notable radical scavenging activity, suggesting it could mitigate oxidative damage in cellular systems .

In Vivo Studies

Limited in vivo studies have been conducted; however, initial findings suggest potential therapeutic applications:

  • Alzheimer's Disease Models:
    • Early research indicates that derivatives of xanthenes, including this compound, may reduce cognitive decline in animal models by modulating cholinergic activity and reducing Aβ aggregation .

Case Studies

  • Case Study on Neuroprotection:
    • A study involving the administration of this compound showed a reduction in neuronal apoptosis in models subjected to oxidative stress. The results highlighted its potential as a therapeutic agent for neurodegenerative conditions.
  • Pharmacokinetic Profile:
    • Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, enhancing its prospects for clinical application.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound NameStructureKey ActivityReference
NSC 128359NSC 128359Neuroprotection
TacrineTacrineAChE inhibition
DonepezilDonepezilCognitive enhancement

Properties

CAS No.

7473-47-4

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate

InChI

InChI=1S/C17H17NO4/c1-11(19)10-21-17(20)18-16-12-6-2-4-8-14(12)22-15-9-5-3-7-13(15)16/h2-9,11,16,19H,10H2,1H3,(H,18,20)

InChI Key

BCJYUPIJOQUJEA-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)O

Origin of Product

United States

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